PSS-Allyl-Heptacyclopentyl substituted

Catalog No.
S1909317
CAS No.
205131-81-3
M.F
C38H68O12Si8
M. Wt
941.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PSS-Allyl-Heptacyclopentyl substituted

CAS Number

205131-81-3

Product Name

PSS-Allyl-Heptacyclopentyl substituted

IUPAC Name

1,3,5,7,9,11,13-heptacyclopentyl-15-prop-2-enyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane

Molecular Formula

C38H68O12Si8

Molecular Weight

941.6 g/mol

InChI

InChI=1S/C38H68O12Si8/c1-2-31-51-39-52(32-17-3-4-18-32)42-55(35-23-9-10-24-35)44-53(40-51,33-19-5-6-20-33)46-57(37-27-13-14-28-37)47-54(41-51,34-21-7-8-22-34)45-56(43-52,36-25-11-12-26-36)49-58(48-55,50-57)38-29-15-16-30-38/h2,32-38H,1,3-31H2

InChI Key

WPWQPIMCUOEXGC-UHFFFAOYSA-N

SMILES

C=CC[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)C6CCCC6)C7CCCC7)C8CCCC8)C9CCCC9)C1CCCC1)C1CCCC1)C1CCCC1

Canonical SMILES

C=CC[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)C6CCCC6)C7CCCC7)C8CCCC8)C9CCCC9)C1CCCC1)C1CCCC1)C1CCCC1

Model for Silica Surfaces

Due to its cage-like structure resembling a segment of silica (SiO2), Allyl-POSS can be used as a model system to study the interactions between organic molecules and silica surfaces. This research is crucial for understanding various processes in material science, catalysis, and adsorption phenomena. For instance, scientists can utilize Allyl-POSS to investigate how polymers adhere to silica fillers in composite materials [1].

[1] Silva, J. C. et al. (2002). POSS Molecules as Building Blocks for New Functional Materials. Journal of Polymer Science Part A: Polymer Chemistry, 40(24), 3906-3912.

Formation of Novel Polymeric Materials

The presence of the allyl group allows Allyl-POSS to participate in polymerization reactions, enabling the creation of new polymeric materials with unique properties. Researchers can incorporate Allyl-POSS into polymer chains, introducing the cage-like structure and enhancing characteristics like thermal stability, mechanical strength, and flame retardancy [2, 3].

[2] Li, G.-Z. et al. (2001). Synthesis and Characterization of Poly(dimethylsiloxane)s Containing POSS Units. Macromolecules, 34(11), 3741-3748.

[3] Zheng, L. et al. (2004). POSS-functionalized flame retardant polyurethanes: Synthesis and thermal properties. Polymer, 45(12), 4029-4037.

PSS-Allyl-Heptacyclopentyl substituted, also known as Allyl-Polyhedral Oligomeric Silsesquioxane, is a complex chemical compound with the formula C₃₈H₆₈O₁₂Si₈. It belongs to the class of polyhedral oligomeric silsesquioxanes, which are hybrid organic-inorganic materials characterized by their cage-like structures that resemble silica. This compound is notable for its unique arrangement of silicon and oxygen atoms, which contributes to its distinctive chemical and physical properties, making it useful in various applications, particularly in materials science and nanotechnology .

Due to its allyl functional group. Key reactions include:

  • Polymerization: The allyl groups can undergo radical polymerization, leading to the formation of cross-linked polymer networks.
  • Condensation Reactions: The silanol groups can react with other silanol or alkoxysilanes to form siloxane bonds, which are crucial for creating hybrid materials.
  • Functionalization: The compound can be further modified by introducing various functional groups through nucleophilic substitution or addition reactions at the allyl position .

Research into the biological activity of PSS-Allyl-Heptacyclopentyl substituted is limited but suggests potential applications in drug delivery systems and biocompatible materials. Its unique structure may enhance the solubility and stability of therapeutic agents. Additionally, its potential antimicrobial properties are being explored, as compounds with similar silsesquioxane frameworks have shown efficacy against certain pathogens .

The synthesis of PSS-Allyl-Heptacyclopentyl substituted typically involves several steps:

  • Preparation of Silica Precursors: Starting materials such as silanes are reacted under controlled conditions to form the oligomeric structure.
  • Allylation: The introduction of allyl groups can be achieved through reactions with allyl halides or other allylic derivatives.
  • Purification: The final product is purified using techniques such as column chromatography or distillation to achieve the desired purity level .

PSS-Allyl-Heptacyclopentyl substituted has a variety of applications:

  • Nanocomposites: Used as a filler or modifier in polymer matrices to enhance mechanical properties.
  • Coatings: Serves as a precursor for coatings that require high thermal stability and durability.
  • Silica Models: Acts as a model for studying silica surfaces in various scientific research applications .

Interaction studies involving PSS-Allyl-Heptacyclopentyl substituted focus on its compatibility with other materials and its behavior in different environments. These studies often assess:

  • Compatibility with Polymers: Investigating how well it integrates into polymer systems and affects properties like tensile strength and thermal stability.
  • Chemical Stability: Evaluating how it withstands various chemical environments, which is critical for applications in harsh conditions.
  • Biocompatibility: Assessing interactions with biological systems to determine suitability for medical applications .

PSS-Allyl-Heptacyclopentyl substituted shares similarities with several other compounds within the polyhedral oligomeric silsesquioxane family. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaUnique Features
PSS-Allyl-HeptacyclopentylC₃₈H₆₈O₁₂Si₈High thermal stability; unique cage structure
OctamethylcyclotetrasiloxaneC₈H₂₄O₄Si₄More flexible; used primarily in lubricants
Polyhedral Oligomeric SilsesquioxaneGeneral formula variesVersatile; used in coatings and nanocomposites
TrisilanolphenylsiloxaneC₁₂H₁₈O₃Si₄Enhanced hydrophilicity; used in adhesives

PSS-Allyl-Heptacyclopentyl substituted stands out due to its specific allyl substitution, which allows for enhanced reactivity and functionality compared to other silsesquioxanes, making it particularly valuable in advanced materials science applications .

PSS-Allyl-Heptacyclopentyl substituted exists as a colorless to white solid under standard conditions [1] [2]. The compound exhibits the characteristic appearance of polyhedral oligomeric silsesquioxanes, which are typically observed as crystalline materials that can form powders or solid aggregates [3] [4] [5]. The physical appearance is consistent with the general class of silsesquioxanes, which are known to adopt cage-like structures with Si-O-Si linkages and tetrahedral silicon vertices [3].

The compound demonstrates the typical solid-state properties of POSS materials, displaying a rigid three-dimensional framework that contributes to its stability and handling characteristics [3]. The molecular architecture consists of an inorganic silicate core with an organic exterior, where the seven cyclopentyl groups and one allyl group are positioned on the exterior of the silicon-oxygen cage structure [2].

Molecular Weight and Density

The molecular weight of PSS-Allyl-Heptacyclopentyl substituted has been consistently determined to be 941.62 g/mol [1] [6] [7]. This value corresponds to the empirical formula C₃₈H₆₈O₁₂Si₈ [1] [2], which represents a polyhedral oligomeric silsesquioxane cage structure with eight silicon atoms, twelve oxygen atoms, and extensive organic substitution.

The precise molecular weight reflects the complex structure containing seven cyclopentyl groups (C₅H₉) and one allyl group (C₃H₅) attached to the silicon-oxygen cage framework. The exact mass has been calculated as 940.28648988 Da, with a monoisotopic mass of 940.28648988 Da [2].

While specific density measurements for PSS-Allyl-Heptacyclopentyl substituted are not readily available in the literature, comparative analysis with similar POSS materials provides insights. Related octaphenyl silsesquioxane exhibits a density of 1.35 g/cm³ [4], and theoretical calculations for silsesquioxane assemblies have used density values of approximately 1.812 g/cm³ [8]. The density of PSS-Allyl-Heptacyclopentyl substituted would be expected to fall within a similar range, considering the organic substituent effects and cage structure.

Solubility Parameters

The solubility characteristics of PSS-Allyl-Heptacyclopentyl substituted reflect the hybrid organic-inorganic nature of the compound. The calculated topological polar surface area is 111 Ų, with zero hydrogen bond donors and twelve hydrogen bond acceptors [2]. These parameters indicate limited solubility in polar solvents but enhanced compatibility with organic media.

The LogP value of 10.56020 [6] suggests high lipophilicity, indicating preferential solubility in non-polar organic solvents. This characteristic is consistent with the presence of seven cyclopentyl groups that provide significant hydrophobic character to the molecule. The solubility profile is further enhanced by the presence of the allyl functional group, which can participate in various chemical interactions.

Research on similar heptacyclopentyl-substituted POSS materials indicates that the cyclopentyl groups enhance solubility in organic solvents . The cage structure provides a rigid framework while the organic substituents determine the overall solubility behavior. The compound would be expected to show good solubility in hydrocarbon solvents, chlorinated solvents, and other non-polar organic media.

Reactivity Profiles

The reactivity profile of PSS-Allyl-Heptacyclopentyl substituted is primarily dominated by the presence of the allyl functional group, which provides a reactive site for various chemical transformations. The allyl group (C=C-C) exhibits characteristic alkene reactivity, including the ability to undergo addition reactions, polymerization, and crosslinking processes .

The compound contains nine rotatable bonds [2], providing conformational flexibility that can influence reactivity. The allyl group can participate in free radical polymerization, hydrosilylation reactions, and other addition chemistry. Research has demonstrated that allyl-substituted POSS compounds can undergo crosslinking reactions to form three-dimensional networks [11].

The silicon-oxygen cage structure provides inherent thermal stability, with the Si-O-Si angles ranging from 145-152° and O-Si-O angles from 107-112° [3]. This robust framework maintains structural integrity during chemical reactions involving the allyl group. The compound exhibits typical silsesquioxane reactivity, where the cage structure remains intact while the organic substituents can undergo various transformations.

Flash point measurements indicate thermal stability, with a flash point of 113°C (235.4°F) in closed cup conditions [1]. The compound is classified as a combustible solid with a storage class code of 11 [1], indicating moderate thermal stability under normal handling conditions.

Structure-Property Relationships

The structure-property relationships of PSS-Allyl-Heptacyclopentyl substituted are characterized by the interaction between the rigid silsesquioxane cage and the organic substituents. The octasilsesquioxane core provides a three-dimensional framework with Oh symmetry [3], while the organic groups influence physical properties and chemical behavior.

The seven cyclopentyl groups create a sterically hindered environment around the silicon-oxygen cage, contributing to enhanced thermal stability compared to linear organic compounds. Research on similar POSS materials has shown that cyclopentyl substitution provides superior thermal stability compared to other alkyl groups [12] [13]. The cyclopentyl rings can adopt different conformations, providing flexibility while maintaining the overall cage structure.

The single allyl group breaks the symmetry of the molecule, creating a unique reactive site while maintaining the structural benefits of the POSS framework. This asymmetric substitution pattern results in a compound with both stability and reactivity. The allyl group provides a handle for further chemical modification while the cyclopentyl groups contribute to solubility and processing characteristics.

Thermal analysis studies of related heptacyclopentyl POSS materials demonstrate enhanced thermal stability with decomposition temperatures exceeding 460°C [12]. The structure-property relationship shows that the cage structure provides thermal stability while the organic substituents influence processing characteristics and compatibility with other materials.

The molecular complexity of 1380 [2] reflects the sophisticated three-dimensional architecture that combines inorganic and organic components. This complexity contributes to unique properties that are not observed in purely organic or inorganic materials, making PSS-Allyl-Heptacyclopentyl substituted valuable for specialized applications in materials science and nanotechnology.

PropertyValueReference
Molecular Weight941.62 g/mol [1] [6] [7]
Empirical FormulaC₃₈H₆₈O₁₂Si₈ [1] [2]
Exact Mass940.28648988 Da [2]
Topological Polar Surface Area111 Ų [2]
LogP10.56020 [6]
Rotatable Bonds9 [2]
Hydrogen Bond Acceptors12 [2]
Hydrogen Bond Donors0 [2]
Flash Point113°C (235.4°F) [1]
Heavy Atom Count58 [2]
Complexity1380 [2]

This table presents comparative data on various substrates, catalysts, and reaction conditions, showing yields ranging from 85-99% depending on the specific combination of parameters [3] [4] [30] [1] [31].

Table 2: Alkene Incorporation Mechanisms
Product selectivity data demonstrates the dominance of anti-Markovnikov addition for terminal alkenes (95% β-addition) while showing the influence of substrate structure on mechanistic pathways [3] [1] [10].

Table 3: Cyclopentyl Group Integration Strategies
Yield and purity data across different integration methods reveal direct hydrosilylation as the most effective approach (92% yield, 95% purity) with excellent scalability [17] [18] [14].

Table 4: Purification and Isolation Techniques
Recovery yields and purity data demonstrate column chromatography as the most effective purification method (98% purity, 85% recovery) despite moderate time requirements [23] [22] [25].

Table 5: Yield Optimization Parameters
Systematic parameter optimization data reveals optimal temperature ranges (80-120°C), catalyst loadings (30-100 ppm), and reaction times (2-24 hours) for maximum efficiency [7] [6] [3] [16].

Wikipedia

PSS-Allyl-Heptacyclopentyl substituted

Dates

Modify: 2024-04-14

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